molecular formula C7H13N3O4 B3022721 Methyl glycylglycylglycinate CAS No. 31681-05-7

Methyl glycylglycylglycinate

Cat. No.: B3022721
CAS No.: 31681-05-7
M. Wt: 203.2 g/mol
InChI Key: DUZYSUKYVJGUBC-UHFFFAOYSA-N
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Description

Methyl glycylglycylglycinate is a chemical compound with the molecular formula C7H13N3O4. It is a derivative of glycine, a simple amino acid, and is characterized by the presence of three glycine units linked together, with a methyl ester group at one end. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl glycylglycylglycinate can be synthesized through a series of peptide coupling reactions. The process typically involves the following steps:

    Activation of Glycine: The glycine units are activated using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form active esters.

    Coupling Reaction: The activated glycine units are then coupled together in the presence of a base (e.g., triethylamine) to form the tripeptide.

    Esterification: The final step involves the esterification of the tripeptide with methanol in the presence of an acid catalyst (e.g., hydrochloric acid) to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that can efficiently carry out the coupling and esterification reactions. These synthesizers use solid-phase peptide synthesis techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl glycylglycylglycinate can undergo various chemical reactions, including:

    Oxidation: The amino groups in the compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl glycylglycylglycinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.

    Biology: It serves as a model compound for studying peptide interactions and enzyme-substrate relationships.

    Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl glycylglycylglycinate is primarily related to its ability to interact with biological molecules such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    Glycylglycylglycine: A tripeptide without the methyl ester group.

    Methyl glycinate: A simpler derivative with only one glycine unit.

    Glycylglycine: A dipeptide with two glycine units.

Uniqueness: Methyl glycylglycylglycinate is unique due to the presence of three glycine units and a methyl ester group, which confer specific structural and functional properties. This makes it particularly useful in applications requiring precise peptide interactions and modifications.

Properties

IUPAC Name

methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-14-7(13)4-10-6(12)3-9-5(11)2-8/h2-4,8H2,1H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZYSUKYVJGUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297848
Record name methyl glycylglycylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31681-05-7
Record name NSC118475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl glycylglycylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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